molecular formula C22H23FN4O4 B4067015 1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine

1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine

Cat. No. B4067015
M. Wt: 426.4 g/mol
InChI Key: HWXNZWOKPQNRNN-UHFFFAOYSA-N
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Description

1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine is a useful research compound. Its molecular formula is C22H23FN4O4 and its molecular weight is 426.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine is 426.17033339 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin Receptor Agonism and Behavioral Effects

Research on compounds structurally related to 1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine has shown their significant role in serotonin receptor agonism. For instance, compounds acting as serotonin 2C receptor agonists have been investigated for their effects on ingestive behavior in mice, demonstrating their potential in modulating feeding behaviors and satiety through serotonin pathways (Hewitt et al., 2002). This highlights the compound's relevance in neuropharmacological studies and its potential application in understanding and possibly treating disorders related to serotonin dysregulation.

Synthesis and Characterization

The synthesis and characterization of compounds featuring the 1,3,4-oxadiazol moiety, similar to the one in the queried compound, have been subjects of study, indicating the interest in this class of compounds for their diverse pharmacological properties. Research into 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and similar derivatives has been conducted, focusing on their synthesis through high-yielding routes and subsequent characterization using various spectroscopic techniques (Shimoga et al., 2018). This body of work underscores the compound's chemical interest and its potential utility in further pharmacological or material science applications.

Antidepressant-like Activity and ERK1/2 Phosphorylation

Investigations into novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have revealed their role as "biased agonists" of serotonin 5-HT1A receptors, demonstrating significant antidepressant-like activity through preferential ERK1/2 phosphorylation. These findings suggest the therapeutic potential of such compounds in treating depression, highlighting the importance of the structural elements present in the queried compound for developing new therapeutic agents (Sniecikowska et al., 2019).

Molecular Design and Ligand Binding Studies

Research on 1-(4-fluorophenyl)-1H-indoles and related structures has expanded our understanding of the interaction between these compounds and various receptors, including dopamine D-2 and serotonin 5-HT2 receptors. Studies in this domain have led to the development of noncataleptogenic, centrally acting antagonists, providing insights into the molecular design principles for creating compounds with specific receptor affinities and activity profiles (Perregaard et al., 1992).

properties

IUPAC Name

1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-[[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O4/c1-27(11-15-10-13-9-14(23)5-7-17(13)24-15)12-19-25-22(26-31-19)16-6-8-18(28-2)21(30-4)20(16)29-3/h5-10,24H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXNZWOKPQNRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=C(N1)C=CC(=C2)F)CC3=NC(=NO3)C4=C(C(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine
Reactant of Route 2
1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine
Reactant of Route 3
Reactant of Route 3
1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine
Reactant of Route 4
Reactant of Route 4
1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine
Reactant of Route 5
Reactant of Route 5
1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine
Reactant of Route 6
Reactant of Route 6
1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine

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